![molecular formula C6H8N2O2S B556698 (R)-2-Amino-3-(thiazol-4-YL)propanoic acid CAS No. 131896-42-9](/img/structure/B556698.png)
(R)-2-Amino-3-(thiazol-4-YL)propanoic acid
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Overview
Description
“®-2-Amino-3-(thiazol-4-YL)propanoic acid” is a chemical compound with the molecular formula C6H8N2O2S and a molecular weight of 172.21 g/mol . It is a solid substance .
Molecular Structure Analysis
The InChI code for “®-2-Amino-3-(thiazol-4-YL)propanoic acid” is 1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-11-3-8-4/h2-3,5H,1,7H2,(H,9,10)/t5-/m0/s1 .Physical And Chemical Properties Analysis
“®-2-Amino-3-(thiazol-4-YL)propanoic acid” is a solid substance . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Scientific Research Applications
Synthesis and Chemical Properties
- (R)-2-Amino-3-(thiazol-4-yl)propanoic acid derivatives have been synthesized via various methods, contributing to the field of organic synthesis. For instance, Zhuravel et al. (2005) developed a two-step solution-phase synthesis for a library of 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides, emphasizing its methodological advantages over existing techniques (Zhuravel, O., Kovalenko, S., Vlasov, S., & Chernykh, V., 2005).
- Mohebat and Kafrizi (2014) reported a one-pot, three-component synthesis of (R)-2-amino-3-((aroylcarbamothioyl)thio)propanoic acid derivatives, highlighting the method's efficiency and yield (Mohebat, R., & Kafrizi, E., 2014).
Biological Activity and Applications
- Mickevičius et al. (2013) synthesized N,N-disubstituted β-amino acids and their derivatives with thiazole substituents, observing discrete antimicrobial activity and enhancement of rapeseed growth (Mickevičius, V., Voskienė, A., Jonuškienė, I., Kolosej, R., Šiugždaitė, J., Venskutonis, P., Kazernavičiūtė, R., Brazienė, Z., & Jakienė, E., 2013).
- In the field of enzymatic catalysis, Chen et al. (2011) explored the enzymatic preparation of (S)-2-amino-3-(6-o-tolylpyridin-3-yl)propanoic acid, a key intermediate in antidiabetic drug synthesis, highlighting its high yield and enantiomeric excess (Chen, Y., Goldberg, S., Hanson, R., Parker, W., Gill, I., Tully, T., Montana, M. A., Goswami, A., & Patel, R. N., 2011).
Material Science and Coating Applications
- In material science, El‐Wahab et al. (2014) synthesized a coumarin thiazole derivative of 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, which showed promising antimicrobial properties when incorporated into polyurethane coatings, demonstrating potential applications in antimicrobial surfaces (El‐Wahab, H. A., El-Fattah, M. A., El-Khalik, N. A., Nassar, H., & Abdelall, M. M., 2014).
Radiopharmaceutical Applications
- McConathy et al. (2010) studied the synthesis and evaluation of (R)- and (S)-enantiomers of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid for brain tumor imaging using positron emission tomography, indicating its relevance in medical imaging (McConathy, J., Zhou, D., Shockley, S., Jones, L., Griffin, E. A., Lee, H. S., Adams, S. J., & Mach, R., 2010).
Safety and Hazards
Future Directions
There is a paper that discusses the synthesis and biological activity of compounds similar to “®-2-Amino-3-(thiazol-4-YL)propanoic acid”. These compounds have shown various biological activities such as anti-inflammatory, antipyretic, antiviral, anti-microbial, antifungal, and anticancer properties . This suggests that “®-2-Amino-3-(thiazol-4-YL)propanoic acid” and its derivatives could have potential applications in medicinal chemistry.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, again depending on the specific derivative and its targets .
Result of Action
Thiazole derivatives have been reported to exhibit a range of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
properties
IUPAC Name |
(2R)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-11-3-8-4/h2-3,5H,1,7H2,(H,9,10)/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZIGVCQRXJYQD-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=CS1)C[C@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-(thiazol-4-YL)propanoic acid |
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